Phosphoric acid, diethyl p-(methylthio)phenyl ester
Overview
Description
Phosphoric acid, diethyl p-(methylthio)phenyl ester is an organophosphorus compound known for its applications in various fields, including agriculture and chemical research. This compound is characterized by the presence of a phosphoric acid ester group attached to a phenyl ring substituted with a methylthio group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, diethyl p-(methylthio)phenyl ester typically involves the esterification of phosphoric acid with diethyl p-(methylthio)phenyl alcohol. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired ester . The reaction conditions often include the use of a solvent such as toluene and a catalyst like molecular iodine under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, diethyl p-(methylthio)phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives with higher oxidation states.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or molecular oxygen can be used for oxidation reactions.
Hydrolysis Conditions: Alkaline conditions, typically using sodium hydroxide or potassium hydroxide, facilitate hydrolysis.
Substitution Reagents: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation Products: Phosphoric acid derivatives with different oxidation states.
Hydrolysis Products: Phosphoric acid and diethyl p-(methylthio)phenyl alcohol.
Substitution Products: Various substituted phosphoric acid esters depending on the nucleophile used.
Scientific Research Applications
Phosphoric acid, diethyl p-(methylthio)phenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of phosphoric acid, diethyl p-(methylthio)phenyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
Phosphoric acid, dimethyl 3-methyl-4-(methylthio)phenyl ester: Known for its use as an insecticide and acaricide.
Dimethyl 4-(methylthio)phenyl phosphate: Another organophosphorus compound with similar applications in agriculture.
Uniqueness
Phosphoric acid, diethyl p-(methylthio)phenyl ester is unique due to its specific ester group configuration and the presence of a methylthio substituent on the phenyl ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
diethyl (4-methylsulfanylphenyl) phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17O4PS/c1-4-13-16(12,14-5-2)15-10-6-8-11(17-3)9-7-10/h6-9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLXYMUBBUYUJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CC=C(C=C1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17O4PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184730 | |
Record name | Phosphoric acid, diethyl p-(methylthio)phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20184730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3070-13-1 | |
Record name | Phosphoric acid, diethyl 4-(methylthio)phenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3070-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphoric acid, diethyl p-(methylthio)phenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003070131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | WLN: 2OPO&O2&OR DS1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132955 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphoric acid, diethyl p-(methylthio)phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20184730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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